N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPUSGSSYBOQR-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Triethylamine, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of BOC-Protected Cyclic Glycine Derivatives
The BOC-protected glycine family includes derivatives with varying cyclic substituents. Key examples and their properties are summarized below:
Table 1: Comparison of BOC-Protected Cyclic Glycine Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituent | Key Properties/Applications |
|---|---|---|---|---|
| BOC-L-α-Cyclohexylglycine | 109183-71-3 | C₁₃H₂₃NO₄ | Cyclohexyl | High steric bulk; peptide synthesis |
| BOC-L-α-Cyclopropylglycine | 155976-13-9 | C₁₀H₁₇NO₄ | Cyclopropyl | Increased ring strain; biochemical reagents |
| BOC-L-α-Cyclopentylglycine | 109183-72-4 | C₁₂H₂₁NO₄ | Cyclopentyl | Intermediate rigidity; drug synthesis |
| BOC-L-α-Cyclobutylglycine | - | C₁₁H₁₉NO₄ | Cyclobutyl | Compact structure; PI3K inhibitor synthesis |
| (2S)-2-(BOC-amino)acetic acid | 361442-00-4 | C₁₇H₂₅NO₅ | 3-Hydroxyadamantyl | Bulky, rigid; potential CNS drug candidate |
Key Observations:
- Cyclohexyl vs.
- Ring Strain : Cyclopropyl derivatives exhibit higher ring strain, which may increase reactivity in ring-opening reactions .
- Adamantyl Substituents : The 3-hydroxyadamantyl group introduces a rigid, three-dimensional structure, likely improving binding affinity to hydrophobic enzyme pockets .
Analogues of N-cyclohexylcyclohexanamine
N-cyclohexylacetamide derivatives serve as useful comparisons:
Table 2: N-cyclohexylacetamide Derivatives
Key Observations:
- Functional Group Impact: The dichlorophenoxy group in N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide enables hydrogen bonding, influencing crystal packing and biological activity, unlike the unsubstituted N-cyclohexylcyclohexanamine .
- Biological Activity: Chlorinated derivatives show enhanced antimicrobial properties compared to non-halogenated analogues .
Physicochemical Properties
- Solubility: BOC-L-α-cyclohexylglycine is sparingly soluble in water but soluble in organic solvents like methanol, a trait shared with other BOC-protected glycines .
- Thermal Stability : Cyclohexyl and adamantyl derivatives exhibit higher melting points (>150°C) due to rigid structures, whereas cyclopropyl analogues decompose at lower temperatures .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a compound of significant interest in biochemical research due to its structural complexity and potential biological activity. This article explores its biological properties, mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of cyclohexane groups and a protected amino acid structure, which influences its reactivity and interaction with biological systems. The presence of the Boc (tert-butyloxycarbonyl) group allows for selective protection of the amino group during synthesis, making it a valuable building block in peptide synthesis.
Chemical Formula: C₁₂H₁₉N
Molecular Weight: 181.3177 g/mol
CAS Registry Number: 101-83-7
The biological activity of this compound is primarily attributed to its role as a protected amino acid. Upon deprotection, it can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The specific mechanisms include:
- Enzyme Interaction: The compound may bind to specific enzymes, altering their activity and leading to changes in metabolic processes.
- Receptor Modulation: Its structural features allow it to interact with various receptors, potentially influencing signal transduction pathways.
Biological Activity
Research indicates that N-cyclohexylcyclohexanamine; (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid exhibits several biological activities:
- Antioxidant Properties: It may scavenge free radicals, thereby mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Therapeutic Potential: Its unique structure may confer therapeutic benefits in various conditions, warranting additional research.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds similar to N-cyclohexylcyclohexanamine; (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid:
-
Study on Antioxidant Activity:
- A study demonstrated that similar compounds exhibit significant antioxidant properties by neutralizing reactive oxygen species (ROS), which are implicated in various diseases related to oxidative stress .
- Investigation into Anti-inflammatory Effects:
-
Therapeutic Applications:
- Investigations into the therapeutic potential of protected amino acids have highlighted their role in drug development, particularly in creating peptides with enhanced bioactivity .
Q & A
Q. What are the key synthetic routes for N-cyclohexylcyclohexanamine, and how can purity be confirmed?
- Methodological Answer : N-cyclohexylcyclohexanamine can be synthesized via reductive amination of cyclohexanone with cyclohexylamine using catalysts like palladium or nickel under hydrogenation conditions . Purity assessment typically involves elemental analysis (e.g., C, H, N percentages; deviations >0.3% indicate impurities) and chromatographic methods (HPLC or GC with flame ionization detection). For example, Ashford’s Dictionary highlights the use of gas chromatography for amines with cyclohexyl motifs . Melting point consistency (±1°C of literature values) is also critical, as demonstrated in analogous cyclohexane derivatives .
Q. How can the stereochemical configuration of (2S)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid be experimentally confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as shown in the structural analysis of pyrazole carboxamides (e.g., R factor ≤0.051 ensures precision) . Alternatively, circular dichroism (CD) spectroscopy can correlate optical activity with known (S)-configured analogs, such as (1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid derivatives . Nuclear Overhauser Effect (NOE) NMR experiments may resolve spatial proximity of substituents, but require deuterated solvents (e.g., DMSO-d6) and high-field instruments (≥400 MHz) .
Q. What analytical techniques are optimal for characterizing these compounds’ structural and functional groups?
- Methodological Answer :
- FT-IR : Detect Boc-protected amines (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acids (O-H stretch at 2500–3300 cm⁻¹) .
- NMR : ¹H NMR resolves cyclohexyl proton environments (δ 1.0–2.5 ppm for axial/equatorial Hs) and tert-butyl groups (singlet at δ 1.2–1.4 ppm) . ¹³C NMR confirms carbonyl carbons (e.g., Boc C=O at ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ with <5 ppm error) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to study the stability of the Boc group in (2S)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, and quantify Boc deprotection via HPLC (C18 column, UV detection at 210–220 nm). Compare retention times with free amine analogs .
- Activation Energy Calculation : Use Arrhenius plots of degradation rates at multiple temperatures. For example, MedChemExpress notes that Boc stability in acetic acid derivatives decreases above 40°C in acidic media (t½ <12 hrs at pH 2) .
- Contradiction Management : If NMR shows unexpected byproducts (e.g., tert-butyl carbocation intermediates), validate via LC-MS/MS or isotope-labeling .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling for these compounds?
- Methodological Answer :
- DFT Optimization : Perform geometry optimization (B3LYP/6-31G* level) to predict NMR chemical shifts or IR frequencies. Deviations >5% may indicate solvation effects or crystal packing forces, as seen in cyclohexanemercaptoacetic acid studies .
- Crystallographic Validation : Cross-check computational bond lengths/angles with single-crystal X-ray data (e.g., mean C–C bond length = 1.54 Å; deviations >0.02 Å suggest model inaccuracies) .
- Dynamic NMR : For flexible cyclohexyl rings, variable-temperature NMR (e.g., –40°C to 80°C) can capture conformational exchange and reconcile NOE vs. computational data .
Q. How can the role of cyclohexyl groups in modulating molecular interactions (e.g., protein binding) be systematically investigated?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize analogs with varying substituents (e.g., methyl, phenyl) on the cyclohexyl ring and assay binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., GROMACS or AMBER) to assess hydrophobic interactions between cyclohexyl groups and binding pockets. Compare with X-ray structures of protein-ligand complexes .
- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by cyclohexyl derivatives, as applied in neurological studies of similar acetic acid compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
